4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate 4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate
Brand Name: Vulcanchem
CAS No.: 788136-89-0
VCID: VC0193446
InChI: InChI=1S/C17H13ClFN3O3/c1-9(23)25-16-6-11-14(7-15(16)24-2)20-8-21-17(11)22-10-3-4-13(19)12(18)5-10/h3-8H,1-2H3,(H,20,21,22)
SMILES: CC(=O)OC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC
Molecular Formula: C17H13ClFN3O3
Molecular Weight: 361.8 g/mol

4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate

CAS No.: 788136-89-0

Impurities

VCID: VC0193446

Molecular Formula: C17H13ClFN3O3

Molecular Weight: 361.8 g/mol

Purity: > 95%

4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate - 788136-89-0

CAS No. 788136-89-0
Product Name 4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate
Molecular Formula C17H13ClFN3O3
Molecular Weight 361.8 g/mol
IUPAC Name [4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl] acetate
Standard InChI InChI=1S/C17H13ClFN3O3/c1-9(23)25-16-6-11-14(7-15(16)24-2)20-8-21-17(11)22-10-3-4-13(19)12(18)5-10/h3-8H,1-2H3,(H,20,21,22)
Standard InChIKey ANGPUOTYQQFHKN-UHFFFAOYSA-N
SMILES CC(=O)OC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC
Canonical SMILES CC(=O)OC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC
Purity > 95%
Quantity Milligrams-Grams
Synonyms 4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolinol 6-acetate; 4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate; 6-Quinazolinol,4-[(3-chloro-4-fluorophenyl)amino]-7-methoxy-, 6-acetate; Gefitinib intermediate VI
PubChem Compound 21098396
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator